Bienvenue dans la boutique en ligne BenchChem!

Piperaquine tetraphosphate tetrahydrate

Pharmacokinetics Bioavailability Drug formulation

Procure this specific tetraphosphate tetrahydrate salt (CAS 915967-82-7) for reliable ACT research. It is not interchangeable with piperaquine base or other salts—the tetraphosphate form delivers superior pharmacokinetic exposure (AUC). This compound is the definitive WHO-recommended partner for dihydroartemisinin, with a 16–18 day half-life and potency against chloroquine-resistant isolates (r²=0.021 vs. chloroquine). Ideal for PK/PD modeling (Vd=956 L/kg) and non-pfcrt resistance surveillance. ≥98% HPLC purity, water-soluble, research-use only.

Molecular Formula C29H52Cl2N6O20P4
Molecular Weight 999.5 g/mol
CAS No. 915967-82-7
Cat. No. B1662090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine tetraphosphate tetrahydrate
CAS915967-82-7
Molecular FormulaC29H52Cl2N6O20P4
Molecular Weight999.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.O.O.O.O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C29H32Cl2N6.4H3O4P.4H2O/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4;;;;/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4);4*1H2
InChIKeyAMCQDGFOKTXHSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperaquine Tetraphosphate Tetrahydrate (CAS 915967-82-7): A Bisquinoline Antimalarial with Quantified Efficacy Against Chloroquine-Resistant Parasites


Piperaquine tetraphosphate tetrahydrate (CAS 915967-82-7) is a bisquinoline antimalarial compound that has been widely adopted as a long-acting partner drug in artemisinin-based combination therapies (ACTs) [1]. It was originally developed to replace chloroquine in response to widespread chloroquine resistance . The compound is supplied as a stable, water-soluble salt formulation suitable for research and development applications. Its primary mechanism of action involves disruption of heme detoxification within the parasite digestive vacuole, leading to parasite death [2].

Why Piperaquine Tetraphosphate Tetrahydrate Cannot Be Substituted with Other Antimalarials or Piperaquine Formulations


Interchanging piperaquine tetraphosphate tetrahydrate with other antimalarials, or even with different piperaquine salt forms, is scientifically invalid without rigorous validation. Direct comparative studies reveal that piperaquine tetraphosphate and piperaquine base exhibit significantly different pharmacokinetic profiles, with the tetraphosphate salt demonstrating superior exposure (AUC) in clinical settings [1]. Furthermore, in vitro analyses of 280 P. falciparum isolates demonstrate that piperaquine's activity against chloroquine-resistant strains is not correlated with chloroquine susceptibility (r²=0.021), indicating a distinct resistance profile that renders chloroquine an unreliable substitute [2]. Even within the same chemical class, median IC50 values vary substantially: piperaquine (4.1 nM) demonstrates different potency compared to lumefantrine (2.8 nM) and amodiaquine (2.2 nM) [3]. These quantitative differences underscore why procurement decisions must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation of Piperaquine Tetraphosphate Tetrahydrate: Evidence-Based Comparisons for Informed Procurement


Superior Oral Bioavailability of Piperaquine Tetraphosphate Salt vs. Piperaquine Base

A direct head-to-head pharmacokinetic study in children with malaria compared piperaquine (PQ) base and PQ tetraphosphate salt formulations. The tetraphosphate salt demonstrated a higher median area under the concentration-time curve (AUC0–∞) of 49,451 μg·h/L compared to 44,556 μg·h/L for the base formulation [1]. This difference in systemic exposure has implications for therapeutic efficacy and dosing strategy.

Pharmacokinetics Bioavailability Drug formulation

Potency Against Chloroquine-Resistant P. falciparum: Lack of Cross-Resistance Demonstrated in 280 Clinical Isolates

In a large ex vivo study of 280 P. falciparum isolates, piperaquine retained potent activity regardless of chloroquine susceptibility. The mean IC50 for piperaquine was 74.0 nM in chloroquine-sensitive (pfcrt wild-type) isolates and 87.7 nM in chloroquine-resistant (pfcrt 76T mutant) isolates, a non-significant difference (p=0.875) [1]. In contrast, chloroquine's mean IC50 varied from 5.0 nM to 1,918 nM across isolates, highlighting its variable efficacy. The coefficient of determination (r²) between the responses was only 0.021, indicating that merely 2.1% of the variation in piperaquine response is explained by chloroquine response [1].

Drug resistance IC50 Plasmodium falciparum

Comparative Potency of Piperaquine vs. Standard Antimalarials in Clinical Isolates

In a comparative ex vivo analysis of 115 P. falciparum clinical isolates, piperaquine demonstrated a median IC50 of 4.1 nM, positioning it as one of the most potent antimalarials tested [1]. For context, the median IC50 for chloroquine was 15.4 nM (3.8-fold higher), lumefantrine was 2.8 nM (1.5-fold lower), and amodiaquine was 2.2 nM (1.9-fold lower) [1]. While piperaquine is slightly less potent than lumefantrine and amodiaquine in this assay, it offers a significantly different resistance profile and a longer half-life, which are critical for combination therapy design.

IC50 Comparative efficacy Antimalarial

Longitudinal Stability of Piperaquine Susceptibility vs. Chloroquine in Endemic Regions

A 14-year longitudinal ex vivo study in Papua, Indonesia, assessed temporal trends in drug susceptibility for both piperaquine and chloroquine. While chloroquine median IC50 values varied significantly between years with no clear trend, a significant trend for increasing piperaquine IC50s was observed from 2010 onwards in both P. falciparum and P. vivax [1]. However, the observed decline in piperaquine susceptibility has not reached clinically significant levels, and the drug remains effective. This contrasts with chloroquine, where high-level resistance is already widespread and clinically limiting [1].

Drug resistance surveillance Longitudinal study Piperaquine

Food Effect on Piperaquine Bioavailability: A 41% Enhancement with Moderate-Fat Meal

A pharmacokinetic study in healthy Vietnamese subjects quantified the effect of food on piperaquine phosphate (the salt form) bioavailability. Administration with a moderate-fat meal (~17 g fat) increased the geometric mean AUC(0-28) by 1.4-fold, from 7,954 ng·h/mL (fasted) to 11,187 ng·h/mL (fed), representing a 41% enhancement in bioavailability [1]. This food effect is a critical variable in both clinical use and experimental design, as it can significantly impact drug exposure and therapeutic outcomes.

Pharmacokinetics Food effect Bioavailability

Analytical Purity Specification: >98% by HPLC for Research-Grade Material

Commercially available piperaquine tetraphosphate tetrahydrate for research use is supplied with a specified purity of ≥98% as determined by HPLC [1]. Some vendors provide additional analytical characterization, including NMR confirmation of structure and water content specification (e.g., 5.8–8.6% for TCI product P1987) [2]. This high purity is essential for reproducibility in in vitro and in vivo experiments, as impurities could confound biological activity assessments or introduce toxicity.

Analytical specification Purity Quality control

High-Impact Research and Development Applications for Piperaquine Tetraphosphate Tetrahydrate


Development and Evaluation of Artemisinin-Based Combination Therapies (ACTs)

Piperaquine tetraphosphate tetrahydrate is the definitive partner drug for dihydroartemisinin (DHA) in the WHO-recommended ACT DHA-piperaquine. Its long terminal elimination half-life (16–18 days in mice, longer in humans) [1] and high potency against chloroquine-resistant parasites [2] make it ideal for combination therapy research. The quantified 41% bioavailability enhancement with a moderate-fat meal [3] is a critical variable to control in ACT pharmacokinetic studies.

In Vitro Drug Resistance Surveillance and Mechanism Studies

Given the evidence that piperaquine susceptibility is not linked to the pfcrt chloroquine resistance transporter [1] and that only 2.1% of the variation in piperaquine response is explained by chloroquine response [1], this compound is a key tool for studying non-pfcrt-mediated resistance mechanisms. Longitudinal studies show a slight but significant increase in piperaquine IC50s since 2010 [2], highlighting the need for continued surveillance using this specific compound.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

The well-characterized murine pharmacokinetic parameters of piperaquine tetraphosphate tetrahydrate (t1/2 = 17.8 days, AUC = 33.5 mg·h/L, apparent clearance = 1.55 L/h/kg, Vd = 956 L/kg following 90 mg/kg IP administration) [1] provide a robust foundation for preclinical PK/PD modeling. The compound's high volume of distribution and long half-life are key features for designing dosing regimens in animal models of malaria.

Formulation Development and Comparative Bioavailability Studies

The documented pharmacokinetic differences between piperaquine base and tetraphosphate salt [1], as well as between different tetraphosphate formulations (e.g., granules vs. tablets) [2], establish this compound as a benchmark for comparative bioavailability and formulation optimization studies. Researchers developing novel delivery systems can use the established AUC and Cmax values as reference points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperaquine tetraphosphate tetrahydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.